molecular formula C8H7NO2S B1590637 6-Methoxy-2(3H)-benzothiazolone CAS No. 40925-65-3

6-Methoxy-2(3H)-benzothiazolone

Cat. No. B1590637
CAS RN: 40925-65-3
M. Wt: 181.21 g/mol
InChI Key: NMPYQLRSABFZAG-UHFFFAOYSA-N
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Description

6-Methoxy-2(3H)-benzoxazolone, also known as 6-MBOA, belongs to the class of organic compounds known as benzoxazolones . It is found in maize roots and is a key component of Biological Nitrification Inhibition (BNI) in maize .


Synthesis Analysis

The synthesis of 6-Methoxy-2(3H)-benzoxazolone or its derivatives has been reported in several studies . For instance, a series of novel 2-(6-methoxy-2-naphthyl)propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2(3H)-benzoxazolone is characterized by a benzoxazolone core with a methoxy group attached .


Chemical Reactions Analysis

6-Methoxy-2(3H)-benzoxazolone has been found to inhibit the conversion of NH3 to NH2OH as well as NH2OH to NO2− in Nitrosomonas europaea, suggesting that it blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Scientific Research Applications

1. Cholinesterase Inhibition

6-Methoxy-2(3H)-benzothiazolone derivatives have been studied for their potential in inhibiting cholinesterases. These compounds show more effectiveness against butyrylcholinesterase than acetylcholinesterase, indicating potential use in treating Alzheimer's disease (Alagöz et al., 2022).

2. Synthesis of Anti-inflammatory and Antiepileptic Agents

Benzothiazolone derivatives, including 6-Methoxy-2(3H)-benzothiazolone, have been found to possess anti-inflammatory, antiepileptic, analgesic, and antiviral properties. These derivatives are synthesized using a novel method, indicating their potential in drug development (Ucar et al., 1998).

3. Antibacterial Properties

The synthesis and biological evaluation of 6-Methoxy-2-aminobenzothioate derivatives have demonstrated antibacterial activity against various bacterial strains, suggesting their use in combating bacterial infections (Juber et al., 2020).

4. Lipid-Lowering Effects

Compounds derived from 6-Methoxy-2(3H)-benzothiazolone have shown lipid-lowering properties in mice, comparable to standard drugs like fenofibrate. This points towards their potential application in treating hypercholesterolemia and related conditions (Yous et al., 2005).

5. Liquid Crystal Technology

6-Methoxy-2(3H)-benzothiazolone-based liquid crystals have been synthesized, showing potential applications in the field of liquid crystal technology and display devices (Ha et al., 2010).

6. Anticancer and Antiangiogenic Activity

Derivatives of 6-Methoxy-2(3H)-benzothiazolone have been studied for their anticancer and antiangiogenic activities. They exhibit potent inhibition of cancer cell growth and disrupt vascular endothelial cells, offering a promising route for cancer therapy (Romagnoli et al., 2015).

7. Antimicrobial Properties of Metal Complexes

Metal complexes with ligands derived from 6-Methoxy-2(3H)-benzothiazolone have been synthesized and demonstrated to have antimicrobial properties against bacterial and fungal pathogens. These complexes show potential in developing new antimicrobial agents (Kyhoiesh et al., 2022).

Future Directions

6-Methoxy-2(3H)-benzoxazolone has been identified as a key component of BNI in maize, which is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields . This finding could serve as the groundwork for the construction of an advanced environment-friendly agricultural system .

properties

IUPAC Name

6-methoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYQLRSABFZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548276
Record name 6-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2(3H)-benzothiazolone

CAS RN

40925-65-3
Record name 6-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Delhomel, S Yous, P Depreux… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Adrenoceptors beta‐3‐subtype mediate lipolysis and in the search for potential beta‐3‐adrenergic receptors agonists for the treatment of obesity, we designed new arylethanolamines (…
Number of citations: 6 onlinelibrary.wiley.com

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